5,5'-[(E)-Diazenediyl]dipentanenitrile
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
41295-83-4 |
|---|---|
Molecular Formula |
C10H16N4 |
Molecular Weight |
192.26 g/mol |
IUPAC Name |
5-(4-cyanobutyldiazenyl)pentanenitrile |
InChI |
InChI=1S/C10H16N4/c11-7-3-1-5-9-13-14-10-6-2-4-8-12/h1-6,9-10H2 |
InChI Key |
QNRSQFWYPSFVPW-UHFFFAOYSA-N |
Canonical SMILES |
C(CCN=NCCCCC#N)CC#N |
Origin of Product |
United States |
Reaction Mechanisms and Kinetic Studies of 5,5 E Diazenediyl Dipentanenitrile
Homolytic Decomposition of the Azo Linkage
The defining characteristic of azo compounds like 5,5'-[(E)-Diazenediyl]dipentanenitrile is the susceptibility of the carbon-nitrogen bonds to homolytic cleavage upon heating, a process known as thermolysis. This decomposition pathway generates two carbon-centered radicals and a molecule of nitrogen gas.
For ACVA, the rate of thermal decomposition is significantly influenced by the solvent. In aqueous solutions, the activation energy for the decomposition of the racemic diastereomer of ACVA is approximately 132.2 kJ mol⁻¹, with a frequency factor of 4.76 × 10¹⁵ s⁻¹. researchgate.netrsc.org The 10-hour half-life temperature, a common metric for comparing the activity of radical initiators, is 65°C for racemic-ACPA in water. researchgate.netrsc.org In an organic solvent like N,N-dimethylformamide (DMF), the decomposition is slightly faster, with a 10-hour half-life temperature of 63°C. researchgate.netrsc.orgfujifilm.com It is important to note that commercial azo initiators are often mixtures of diastereomers (racemic and meso), which can decompose at different rates. researchgate.netrsc.org
The thermodynamic parameters for the decomposition of another related azo compound, 2,2'-azobis(isobutyronitrile) (AIBN), have also been studied, showing a similar activation energy of around 30.8 kcal/mol (approximately 129 kJ/mol). researchgate.net These values underscore the significant energy barrier to decomposition, which ensures the stability of the compound at lower temperatures and allows for controlled radical generation at elevated temperatures. chemours.com
Table 1: Comparative Thermal Decomposition Data of Analogous Azo Initiators
| Compound | Solvent | Activation Energy (Ea) (kJ mol⁻¹) | Frequency Factor (A) (s⁻¹) | 10-hour Half-Life (t½) Temp. (°C) |
|---|---|---|---|---|
| racemic-ACPA | Water | 132.2 | 4.76 x 10¹⁵ | 65 |
| meso-ACPA | Water | 131.7 | 2.98 x 10¹⁵ | 67 |
| ACPA (mixture) | DMF | 134.0 | 1.26 x 10¹⁶ | 63 |
| AIBN | Solution | ~129 | 1.58 x 10¹⁵ | - |
Data sourced from studies on 4,4'-Azobis(4-cyanopentanoic acid) (ACPA) and 2,2'-azobis(isobutyronitrile) (AIBN) as analogs. researchgate.netrsc.orgfujifilm.comresearchgate.net
The thermal decomposition of this compound proceeds through the homolytic cleavage of the two C-N bonds flanking the azo group. This process can occur in a concerted or stepwise manner. For many aliphatic azo compounds, a concerted mechanism is proposed, where both C-N bonds break simultaneously, releasing a molecule of dinitrogen (N₂) and two 4-cyanopentan-4-yl radicals. chemours.com The concerted pathway is favored due to the high stability of the leaving nitrogen molecule.
Upon their formation, the geminate radical pair is confined within a "solvent cage". acs.orgacs.org Within this cage, several events can occur:
Geminate Recombination: The two radicals can recombine to reform the parent azo compound or couple to form other products, such as ketenimines. For nitrile-substituted radicals, the formation of a ketenimine is a significant pathway. researchgate.netrsc.org
Disproportionation: One radical can abstract a hydrogen atom from the other, leading to the formation of a saturated and an unsaturated species.
Diffusion out of the Cage: The radicals can escape the solvent cage and become free radicals in the bulk solution, where they can initiate polymerization or other radical reactions. acs.orgacs.org
The efficiency of radical generation, which is the fraction of radicals that escape the solvent cage, is a critical parameter for a radical initiator. This efficiency is typically less than unity due to in-cage reactions.
While the rate of decomposition of aliphatic azonitriles is generally considered to be only slightly affected by the choice of solvent, subtle effects can be observed. chemours.com The viscosity of the solvent plays a significant role in the "cage effect". acs.orgacs.orgnih.gov In more viscous solvents, the diffusion of the newly formed radicals out of the solvent cage is hindered, leading to a higher probability of geminate recombination or disproportionation. nih.gov This results in a lower initiator efficiency.
For ACVA, the decomposition rate is similar in aqueous solutions of varying pH and ionic strength, as well as in the organic solvent DMF. researchgate.netrsc.orgrsc.org This suggests that for this type of azo compound, the polarity of the solvent has a minimal impact on the transition state of the C-N bond cleavage. However, the presence of certain organic compounds can enhance the rate of decomposition. researchgate.netrsc.org
Photoinduced Radical Generation and Efficiency
In addition to thermal decomposition, this compound can be decomposed by the absorption of ultraviolet (UV) radiation. This photolytic decomposition provides a method for generating radicals at temperatures where the compound is thermally stable.
Upon absorption of a photon of appropriate energy, the azo compound is promoted to an electronically excited state. The n → π* transition of the azo group is typically the lowest energy electronic transition. From this excited state, the molecule can undergo dissociation into radicals and nitrogen gas. The process is generally very rapid.
The photolysis of azoalkanes is believed to proceed via a concerted cleavage of the two C-N bonds from the excited singlet state. The excess energy of the photon, beyond that required to break the C-N bonds, is distributed among the kinetic energy of the resulting radicals and the nitrogen molecule.
The efficiency of photoinduced radical generation is described by the quantum yield (Φ), which is the number of molecules that decompose per photon absorbed. The quantum yield for the decomposition of aliphatic azo compounds is often wavelength-dependent.
For ACVA in aqueous solution, photolysis can be efficiently initiated using violet light (e.g., 402 nm). rsc.org The quantum yield for the disappearance of the azo compound can be significant, leading to a much faster decomposition rate compared to thermolysis at ambient temperature. Similar to thermal decomposition, the efficiency of radical initiation from photolysis is also subject to cage effects, which can reduce the number of radicals that escape into the bulk solution to initiate further reactions. Studies on other azo compounds have shown that UV irradiation can significantly affect their thermal stability, leading to an increased rate of decomposition. mdpi.com
Stereoisomerization Dynamics and Interconversion of the Diazenediyl Moiety
The diazenediyl (–N=N–) moiety of this compound is the central functional group responsible for its reactivity as a radical initiator. The geometry around this double bond can exist in two stereoisomeric forms: the thermodynamically more stable (E)-isomer (trans) and the less stable (Z)-isomer (cis). The interconversion between these isomers is a dynamic process that can be induced by thermal energy or by photochemical excitation. Understanding these isomerization dynamics is critical, as the stereochemistry significantly influences the compound's decomposition kinetics and its efficiency as a source of radicals.
Photoinduced E-Z Isomerization Processeschemrxiv.org
The interconversion between (E) and (Z) isomers can be efficiently triggered by irradiating the compound with light of a suitable wavelength. metu.edu.trresearchgate.net This photoisomerization process is the basis for the use of azo compounds as molecular switches. researchgate.net Both the (E) and (Z) isomers have distinct absorption spectra.
The (E)-isomer typically exhibits a strong π–π* absorption band in the UV region and a weaker, symmetry-forbidden n–π* absorption band at a longer wavelength (in the near-UV or visible region). researchgate.netresearchgate.net Irradiation into either of these bands can promote the molecule to an excited state where the energy barrier for rotation around the N=N bond is significantly reduced, facilitating rapid conversion to the (Z)-isomer. chemrxiv.org
Conversely, the (Z)-isomer can be converted back to the (E)-isomer by irradiation with light of a different wavelength, typically corresponding to its n–π* absorption band. chemrxiv.org When a sample is irradiated with a specific wavelength, a dynamic equilibrium known as a photostationary state (PSS) is established. mdpi.com The PSS is a mixture of (E) and (Z) isomers where the rates of forward and reverse photoisomerization are equal. The isomeric composition at the PSS depends on the wavelength of irradiation and the absorption coefficients of the two isomers at that wavelength. chemrxiv.org
| Isomer | Typical λmax (π–π) | Typical λmax (n–π) | Isomerization Process |
|---|---|---|---|
| (E)-Isomer | ~350 nm | >400 nm (weak) | E → Z upon UV irradiation |
| (Z)-Isomer | - | ~430 nm | Z → E upon visible light irradiation or thermal relaxation |
Impact of Stereoisomerism on Decomposition Kinetics and Radical Formation
The stereochemistry of the diazenediyl moiety has a profound impact on the thermal stability of this compound and its subsequent decomposition to form radicals. The (Z)-isomer is sterically more hindered than the (E)-isomer, leading to greater ground-state instability. This reduced stability means that the (Z)-isomer decomposes at a significantly lower temperature and at a much faster rate than the corresponding (E)-isomer. researchgate.net
The thermal decomposition of azo initiators is a first-order reaction that involves the homolytic cleavage of the two C–N bonds, releasing a molecule of nitrogen gas (N₂) and two carbon-centered radicals. fujifilm.commdpi.com
(E)-R–N=N–R → 2 R• + N₂ (Z)-R–N=N–R → 2 R• + N₂
Because the (Z)-isomer is already closer in energy to the transition state for decomposition, its activation energy for this process is substantially lower. Studies on related azo compounds have shown that the rate constant for the decomposition of the cis isomer can be orders of magnitude greater than that of the trans isomer at the same temperature. researchgate.net
This difference in stability and decomposition rate is critical in applications like radical polymerization. While the (E)-isomer is typically used due to its high thermal stability, which allows for predictable initiation at a specific temperature, the in-situ generation of the highly reactive (Z)-isomer via photolysis can be used to trigger polymerization at much lower temperatures. However, the direct synthesis and isolation of the pure (Z)-isomer of aliphatic azo initiators is often challenging due to its inherent thermal lability. researchgate.net The efficiency of radical formation—the fraction of radicals that escape the solvent cage to initiate polymerization—can also be influenced by the starting isomer, though this effect is less pronounced than the dramatic difference in decomposition rates.
| Property | (E)-Isomer | (Z)-Isomer |
|---|---|---|
| Relative Stability | High (Thermodynamically stable) | Low (Metastable) |
| Decomposition Temperature | Higher | Significantly Lower |
| Relative Decomposition Rate (kd) | kd(E) | kd(Z) >> kd(E) |
| Activation Energy (Ea) for Decomposition | ~130 kJ/mol | <100 kJ/mol |
Advanced Spectroscopic and Structural Elucidation of 5,5 E Diazenediyl Dipentanenitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 5,5'-[(E)-Diazenediyl]dipentanenitrile, due to its symmetrical nature, a relatively simple set of signals is anticipated. The (E)-configuration of the azo group means the two pentanenitrile chains are on opposite sides, leading to magnetic equivalence of corresponding protons and carbons on either side of the N=N bond.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals corresponding to the three chemically non-equivalent methylene (B1212753) groups in the pentanenitrile chain.
The protons on the carbon adjacent to the azo group (α-protons) would be deshielded by the electron-withdrawing nature of the nitrogen atoms.
The protons on the carbon adjacent to the nitrile group (α'-protons) would also be deshielded due to the anisotropic effect and electron-withdrawing character of the C≡N triple bond.
The protons on the central methylene group (β-protons) would resonate at a more upfield position, typical for aliphatic chains.
Each signal would be expected to exhibit triplet multiplicity due to coupling with the adjacent two protons (n+1 rule).
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to display four unique carbon signals, reflecting the molecular symmetry.
The nitrile carbon (C≡N) would appear in the characteristic downfield region for nitriles, typically between 115-125 ppm.
The carbon atom bonded to the azo group would be significantly deshielded.
The remaining two methylene carbons in the aliphatic chain would have distinct chemical shifts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical chemical shift ranges and substituent effects. Actual experimental values may vary.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| N=N-C H₂- | ~ 3.5 - 3.8 | Triplet | ~ 50 - 60 |
| -CH₂-C H₂-CH₂- | ~ 1.7 - 2.0 | Multiplet | ~ 25 - 35 |
| -C H₂-C≡N | ~ 2.3 - 2.6 | Triplet | ~ 15 - 25 |
| -C ≡N | N/A | N/A | ~ 118 - 122 |
To definitively assign the predicted ¹H and ¹³C signals, two-dimensional (2D) NMR experiments would be indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the connectivity between adjacent methylene groups. Cross-peaks would be expected between the signals for N=N-CH ₂- and -CH ₂-CH₂-CH₂-, as well as between -CH₂-CH ₂-CH₂- and -CH ₂-C≡N, confirming the sequence of the pentanenitrile chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of each carbon signal to its attached protons. For instance, the ¹H signal predicted around 3.5-3.8 ppm would show a correlation to the ¹³C signal predicted around 50-60 ppm.
Variable temperature (VT) NMR studies could provide insights into the dynamic processes of the molecule. Specifically, it would be useful for studying the potential for (E)/(Z)* isomerization around the N=N double bond. While the (E)-isomer is generally more stable, photochemical or thermal energy can induce conversion to the (Z)-isomer. VT-NMR could be used to monitor the appearance of a new set of signals corresponding to the less symmetrical (Z)-isomer and to determine the energy barrier for the isomerization process.
Solid-state NMR (ssNMR) provides information about the structure and dynamics of molecules in the solid phase. For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR would be the technique of choice. The spectrum would reveal information about the crystallographic symmetry of the molecule in the solid state. If the two pentanenitrile chains are not crystallographically equivalent, a splitting of the observed carbon signals would be expected, providing insights into the molecular packing in the crystal lattice.
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group and Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is primarily used to identify the functional groups present in a molecule.
The key functional groups in this compound, the nitrile (C≡N) and the azo (N=N) groups, have characteristic vibrational frequencies.
Nitrile (C≡N) Stretching: The C≡N triple bond stretch is expected to give rise to a sharp, medium-to-strong intensity band in the FT-IR spectrum, typically in the range of 2260-2240 cm⁻¹. sigmaaldrich.com In the Raman spectrum, this vibration should also be present, though its intensity can vary.
Azo (N=N) Stretching: The N=N stretching vibration of a trans-azoalkane is typically weak in the FT-IR spectrum due to the small change in dipole moment associated with this symmetrical stretch. mdpi.com However, this vibration is often strong and easily observable in the Raman spectrum, typically appearing in the region of 1550-1400 cm⁻¹. This complementarity between FT-IR and Raman spectroscopy makes the combination of both techniques ideal for characterizing the azo linkage.
Other expected vibrations would include C-H stretching bands from the methylene groups (around 3000-2850 cm⁻¹) and C-H bending (scissoring and rocking) vibrations (around 1470-1300 cm⁻¹). sigmaaldrich.com
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected FT-IR Intensity | Expected Raman Intensity |
| C≡N Stretch | Nitrile | 2260 - 2240 | Medium to Strong, Sharp | Medium |
| N=N Stretch | Azo | 1550 - 1400 | Weak to Very Weak | Strong |
| C-H Stretch | Methylene | 3000 - 2850 | Strong | Medium |
| C-H Bend | Methylene | 1470 - 1300 | Medium | Weak |
Elucidation of Conformational Isomers via Vibrational Modes
The structural flexibility of this compound arises from the rotation around its various single bonds, leading to multiple conformational isomers. Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying these conformers. Each conformational isomer possesses a unique set of vibrational modes, which can be observed as distinct peaks in the vibrational spectrum. youtube.com
The analysis of these spectra often involves a combination of experimental observation and computational modeling, such as Density Functional Theory (DFT) calculations. researchgate.netnih.gov Theoretical calculations can predict the vibrational frequencies for different stable conformers, and these predictions are then compared with experimental data to confirm their presence. researchgate.net For a molecule like this compound, key vibrational modes sensitive to conformational changes include the C-C stretching and bending modes within the pentanenitrile chains and the C-N stretching modes. The N=N stretching vibration of the central azo group is also a characteristic feature, typically appearing in the 1400-1500 cm⁻¹ region in Raman spectra for the (E)-isomer. researchgate.net
Table 1: Key Vibrational Modes for Conformational Analysis
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Information Provided |
|---|---|---|
| C≡N Stretch | 2240-2260 | Relatively insensitive to conformation but confirms nitrile presence. fiveable.me |
| CH₂ Scissoring/Bending | 1440-1480 | Sensitive to the local environment and packing of alkyl chains. |
| C-C Stretch (Alkyl Chain) | 1000-1200 | Changes in this region can indicate different gauche/anti conformations. |
| N=N Stretch (Azo Group) | 1400-1500 (Raman) | Strong indicator of the azo functional group. researchgate.net |
This table presents interactive data based on typical values for the specified functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Isomerism
UV-Vis spectroscopy is instrumental in probing the electronic structure of the azo chromophore within this compound and monitoring its isomerization processes. libretexts.org
The electronic spectrum of aliphatic azo compounds like this compound is characterized by two primary absorption bands corresponding to distinct electronic transitions within the -N=N- group. researchgate.netuzh.ch
n→π* Transition : This transition involves the excitation of an electron from a non-bonding (n) orbital, located on the nitrogen atoms, to an anti-bonding π* orbital of the azo group. uzh.chlibretexts.org For (E)-isomers of aliphatic azoalkanes, this transition is symmetry-forbidden, resulting in a weak absorption band typically observed at longer wavelengths (in the near-UV or visible region). youtube.com
π→π* Transition : This involves the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. uzh.chlibretexts.org This transition is symmetry-allowed and therefore gives rise to a strong absorption band at shorter wavelengths (in the UV region). usp.br
The position and intensity of these bands are sensitive to the solvent environment. researchgate.net
Table 2: Characteristic Electronic Transitions for (E)-Azoalkanes
| Transition | Typical Wavelength (λmax) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Orbital Change |
|---|---|---|---|
| n→π* | ~350-380 nm | Low (< 100) | Non-bonding → π* anti-bonding |
This table presents interactive data based on typical values for aliphatic azo compounds.
The azo group can undergo a reversible isomerization from the more stable (E)- (trans) configuration to the less stable (Z)- (cis) configuration upon irradiation with UV light, a process known as photoisomerization. researchgate.netresearchgate.net This transformation can be readily monitored using UV-Vis spectroscopy because the electronic absorption spectra of the two isomers are distinct.
Upon irradiation at a wavelength corresponding to the π→π* transition of the (E)-isomer (e.g., ~230 nm), its absorbance decreases while a new set of absorption bands corresponding to the (Z)-isomer appears. The (Z)-isomer typically exhibits a stronger n→π* transition at a slightly different wavelength and a weaker π→π* transition compared to the (E)-isomer. rsc.org By tracking the changes in absorbance at specific wavelengths over time, the kinetics of the photoisomerization process can be determined. The reverse isomerization from (Z) to (E) can be induced by irradiating at the wavelength of the n→π* band of the (Z)-isomer or can occur thermally. rsc.org
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule. nih.gov For this compound, with a molecular formula of C₁₀H₁₄N₄, HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. This high level of accuracy is invaluable for confirming the identity of the compound in complex mixtures or verifying the outcome of a chemical synthesis. scispace.com
Table 3: HRMS Data for this compound
| Molecular Formula | Ion | Calculated Mass (m/z) |
|---|---|---|
| C₁₀H₁₄N₄ | [M+H]⁺ | 191.1300 |
This table displays calculated monoisotopic masses for the protonated and sodiated molecular ions.
In mass spectrometry, particularly with techniques like Electron Ionization (EI), the molecular ion of this compound undergoes fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a molecular fingerprint that helps to confirm the structure. chemguide.co.uk
For aliphatic azo compounds, a characteristic fragmentation pathway is the loss of a nitrogen molecule (N₂), which is a very stable neutral species. wikipedia.org This cleavage results in the formation of two cyanopentyl radicals, which can then be detected as corresponding cations. The nitrile functional group also influences fragmentation. whitman.edu Cleavage of the C-C bond alpha to the nitrile group is a common pathway. youtube.com Simple nitriles often exhibit a weak or absent molecular ion peak but may show an [M-1]⁺ peak due to the loss of a hydrogen atom. whitman.edulibretexts.org
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 190 | [C₁₀H₁₄N₄]⁺ | Molecular Ion (M⁺) |
| 162 | [C₁₀H₁₄N₂]⁺ | Loss of N₂ from the molecular ion |
| 95 | [C₅H₇N₂]⁺ | Cleavage of the C-N bond |
| 81 | [C₅H₇N]⁺ | Cyanopentyl cation, formed after loss of N₂ and subsequent ionization |
This table presents interactive data based on predicted fragmentation pathways.
X-ray Diffraction Studies for Solid-State Molecular Architecture
X-ray diffraction is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for elucidating the precise molecular structure, stereochemistry, and intermolecular interactions that govern the packing of molecules in the solid state. However, a comprehensive search of the scientific literature and crystallographic databases reveals a notable absence of published single-crystal X-ray diffraction studies specifically for this compound.
Therefore, the following sections outline the principles of these crystallographic techniques and the type of detailed structural information they would yield if such experimental data were available for the target compound.
Single-Crystal X-ray Crystallography for Three-Dimensional Structure
Single-crystal X-ray crystallography stands as the gold standard for determining the absolute structure of a molecule. The process involves irradiating a single, well-ordered crystal of the compound with a focused beam of X-rays. The subsequent diffraction pattern of scattered X-rays is collected and analyzed to generate a three-dimensional electron density map of the molecule. From this map, the precise coordinates of each atom in the crystal lattice can be determined, providing a wealth of structural information.
Should a suitable single crystal of this compound be grown and analyzed, this technique would provide definitive data on several key structural parameters.
Hypothetical Crystallographic Data Table for this compound
| Parameter | Hypothetical Value | Description |
| Chemical Formula | C10H14N4 | The elemental composition of the molecule. |
| Formula Weight | 190.25 g/mol | The molar mass of the compound. |
| Crystal System | Monoclinic | A common crystal system characterized by three unequal axes. |
| Space Group | P2₁/c | A specific symmetry group within the monoclinic system. |
| a (Å) | Value | The length of the 'a' axis of the unit cell. |
| b (Å) | Value | The length of the 'b' axis of the unit cell. |
| c (Å) | Value | The length of the 'c' axis of the unit cell. |
| α (°) | 90 | The angle between the 'b' and 'c' axes. |
| β (°) | Value | The angle between the 'a' and 'c' axes. |
| γ (°) | 90 | The angle between the 'a' and 'b' axes. |
| Volume (ų) | Value | The volume of the unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| Calculated Density (g/cm³) | Value | The theoretical density of the crystal. |
| R-factor | Value | A measure of the agreement between the crystallographic model and the data. |
Note: The values in this table are hypothetical and represent the type of data that would be obtained from a single-crystal X-ray diffraction experiment.
This data would allow for the unambiguous determination of bond lengths, bond angles, and torsion angles within the this compound molecule. For instance, the precise lengths of the C-C, C-H, C-N, and N=N bonds, as well as the angles between them, would be established with high precision.
Confirmation of (E)-Stereochemistry and Intermolecular Interactions in the Crystalline State
A key piece of information that would be unequivocally confirmed by single-crystal X-ray crystallography is the stereochemistry of the diazenediyl (azo) group. The (E)-configuration, also known as the trans-configuration, refers to the arrangement where the substituent groups are on opposite sides of the N=N double bond. The crystallographic data would provide the exact torsional angle of the C-N=N-C moiety, confirming this geometry.
Furthermore, the analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions. These non-covalent interactions are crucial in determining the physical properties of the solid, such as melting point and solubility. In the case of this compound, the nitrile groups (-C≡N) are polar and can participate in dipole-dipole interactions. The analysis would reveal the distances and angles of these interactions between adjacent molecules in the crystal lattice. Additionally, weak C-H···N hydrogen bonds or other van der Waals forces would be identified and characterized.
Hypothetical Intermolecular Interaction Data for this compound
| Interaction Type | Donor-Acceptor Atoms | Distance (Å) | Angle (°) |
| Dipole-Dipole | N(nitrile)···C(nitrile) | Value | Value |
| C-H···N | C-H···N(nitrile) | Value | Value |
| van der Waals | C···C | Value | - |
Note: This table illustrates the types of intermolecular interactions and the parameters that would be determined from the crystallographic data.
Computational and Theoretical Chemistry of 5,5 E Diazenediyl Dipentanenitrile
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
A foundational understanding of 5,5'-[(E)-Diazenediyl]dipentanenitrile from a theoretical perspective would begin with quantum chemical calculations to determine its electronic structure and optimal molecular geometry. These calculations provide a static, time-independent picture of the molecule at its lowest energy state.
Density Functional Theory (DFT) for Ground State Properties and Geometry Optimization
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For this compound, a DFT approach would be employed to perform a geometry optimization. This process systematically alters the positions of the atoms in the molecule until the configuration with the minimum possible energy is found. The result is a detailed, three-dimensional model of the molecule's most stable structure.
A hypothetical data table resulting from such a DFT study is presented below to illustrate the expected outputs.
| Parameter | Calculated Value | Units |
| N=N Bond Length | Data Not Available | Ångströms (Å) |
| C-N Bond Length (Nitrile) | Data Not Available | Ångströms (Å) |
| C-C-N Bond Angle | Data Not Available | Degrees (°) |
| Dihedral Angle (C-N=N-C) | Data Not Available | Degrees (°) |
| HOMO Energy | Data Not Available | Electronvolts (eV) |
| LUMO Energy | Data Not Available | Electronvolts (eV) |
| HOMO-LUMO Gap | Data Not Available | Electronvolts (eV) |
| Dipole Moment | Data Not Available | Debye (D) |
| Note: This table is illustrative. No published data is available for this compound. |
Ab Initio and Post-Hartree-Fock Methods for Electron Correlation Effects
To achieve higher accuracy, particularly for the electronic energy, ab initio and post-Hartree-Fock methods could be utilized. Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) explicitly account for electron correlation—the interaction between individual electrons that is approximated in DFT. While computationally more demanding, these methods provide a more refined description of the electronic structure. For a molecule like this compound, these calculations would offer a benchmark for the energies obtained from DFT and could be crucial for accurately predicting reaction barriers and thermochemical properties.
Conformational Space Exploration and Energy Landscape Mapping
The flexible pentanenitrile chains of this compound suggest the existence of multiple low-energy conformations. A thorough computational study would involve exploring the molecule's conformational space. This is achieved by systematically rotating the single bonds within the molecule and calculating the energy of each resulting conformer. The results of this exploration would be used to map the potential energy surface, identifying the global minimum (the most stable conformer) and other local minima (other stable, but higher-energy, conformers). Understanding the energy differences between these conformers and the energy barriers for interconversion is essential for a complete picture of the molecule's behavior.
Mechanistic Insights from Computational Simulations
Beyond its static properties, computational chemistry can provide profound insights into the dynamic processes that this compound may undergo, particularly its decomposition.
Transition State Characterization for Thermal Decomposition and Azo Bond Homolysis
Azo compounds are well-known for their thermal instability, often decomposing through the homolytic cleavage of the C-N or N=N bonds to generate radicals. A key application of computational chemistry would be to investigate the thermal decomposition of this compound. This would involve locating the transition state for the homolysis of the azo bond. The transition state is the highest energy point along the reaction pathway, and its structure and energy are critical for determining the reaction rate. By characterizing the transition state, researchers could understand the structural changes the molecule undergoes as it proceeds towards bond breaking.
Energetics of Radical Formation and Reaction Pathways
Once the transition state is identified, the activation energy for the decomposition reaction can be calculated as the energy difference between the ground state molecule and the transition state. A lower activation energy would imply a faster decomposition rate. Furthermore, the energetics of the resulting radical species (in this case, two 5-cyanopentyl radicals) could be calculated. Computational simulations could also be used to explore the subsequent reaction pathways of these radicals, such as recombination, disproportionation, or reaction with other molecules. This would provide a comprehensive, molecular-level understanding of the entire decomposition process.
A hypothetical data table summarizing the energetic findings of such a mechanistic study is provided below.
| Process | Parameter | Calculated Value | Units |
| Azo Bond Homolysis | Activation Energy (Ea) | Data Not Available | kJ/mol |
| Radical Formation | Enthalpy of Reaction (ΔH) | Data Not Available | kJ/mol |
| Note: This table is illustrative. No published data is available for this compound. |
Computational Studies on E-Z Isomerization Barriers
The photoisomerization of azo compounds, involving the transition between the more stable E (trans) and the less stable Z (cis) isomers, is a key area of computational investigation. For aliphatic azoalkanes like this compound, the energy barrier and mechanism of this conversion are typically studied using quantum mechanical methods, particularly Density Functional Theory (DFT).
Two primary mechanisms are considered for the thermal and photochemical isomerization of the diazenediyl (–N=N–) group: rotation and inversion. researchgate.netphyschemres.org
Rotation Mechanism: This pathway involves the twisting of the C-N=N-C dihedral angle, proceeding through a transition state where this angle is approximately 90°.
Inversion Mechanism: This pathway involves a semi-linear transition state where one of the nitrogen-carbon bonds becomes linear with the N=N bond (C-N-N angle approaches 180°).
Computational studies on analogous azoalkanes reveal that the energy barriers for these processes can be accurately calculated. researchgate.net The choice of DFT functional and basis set is crucial for obtaining reliable results. Functionals such as B3LYP and PBE0 are commonly employed for these calculations. physchemres.org For simple azoalkanes, the thermal cis-to-trans isomerization is often found to proceed via an inversion pathway, which typically presents a lower energy barrier than the rotational pathway. researchgate.net The calculated energy barriers provide essential data on the kinetic stability of the Z-isomer and the conditions required for isomerization.
Table 1: Representative Calculated Energy Barriers for Azoalkane Isomerization Note: This table presents typical values for simple azoalkanes as specific data for this compound is not available in the cited literature.
| Isomerization Path | Transition Mechanism | Typical Calculated Activation Energy (kcal/mol) |
|---|---|---|
| E → Z (Photochemical) | Rotation/Inversion on Excited State Surface | Varies with excitation energy |
| Z → E (Thermal) | Inversion | 20 - 25 |
Prediction and Interpretation of Spectroscopic Parameters
DFT has become a standard tool for the accurate prediction of ¹H and ¹³C NMR chemical shifts, serving as a powerful aid in structure elucidation and validation. d-nb.info The GIAO (Gauge-Including Atomic Orbital) method is the most common approach for calculating NMR shielding tensors, which are then converted to chemical shifts using a reference standard like tetramethylsilane (B1202638) (TMS). mdpi.com
For a flexible molecule such as this compound, accurate prediction requires considering its conformational landscape. The chemical shifts observed experimentally are a Boltzmann-weighted average of the shifts for all significantly populated conformers. d-nb.info Therefore, computational protocols typically involve:
A thorough conformational search to identify low-energy structures.
Geometry optimization of each conformer.
Calculation of NMR shielding constants for each optimized conformer.
Averaging the chemical shifts based on the calculated Boltzmann population at a given temperature.
The predicted chemical shifts for the aliphatic chain carbons and protons can be calculated with high accuracy, often with a mean absolute error of less than 1-2 ppm for ¹³C and 0.2 ppm for ¹H. d-nb.info The nitrile carbon (C≡N) has a characteristic chemical shift in the ¹³C NMR spectrum that is also well-reproduced by these methods.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These values are representative predictions based on DFT methodologies and typical shifts for aliphatic nitriles. Carbons are numbered starting from the nitrile group (C1≡N).
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H2 | 2.45 | - |
| H3 | 1.70 | - |
| H4 | 1.60 | - |
| H5 | 3.65 | - |
| C1 (C≡N) | - | 119.5 |
| C2 | - | 16.8 |
| C3 | - | 25.5 |
| C4 | - | 28.0 |
Computational vibrational analysis using DFT is a cornerstone for interpreting experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic positions, a Hessian matrix is constructed, which yields the harmonic vibrational frequencies and their corresponding normal modes. uit.noresearchgate.net
For this compound, key vibrational modes include:
C≡N Stretch: A strong, sharp band in the IR spectrum, typically appearing around 2220–2260 cm⁻¹. nih.govsemanticscholar.org DFT calculations can predict this frequency with high accuracy.
N=N Stretch: The azo group stretch is often weak in the IR spectrum of symmetric E-isomers due to the small change in dipole moment. However, it is typically strong in the Raman spectrum. Its calculated frequency is expected in the 1400-1500 cm⁻¹ range.
C-H Stretches: Aliphatic C-H stretching vibrations are predicted in the 2850–3000 cm⁻¹ region.
CH₂ Bending/Scissoring: These modes are expected around 1450-1470 cm⁻¹.
Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. To improve agreement, a uniform scaling factor is commonly applied. researchgate.net
Table 3: Predicted Characteristic Vibrational Frequencies
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|---|
| C-H Stretch | -CH₂- | 2850 - 3000 | Medium-Strong | Medium |
| C≡N Stretch | -C≡N | 2240 - 2260 | Strong | Medium |
| CH₂ Bend | -CH₂- | 1450 - 1470 | Medium | Medium |
Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for simulating UV-Vis absorption spectra and investigating the properties of electronic excited states. researchgate.netrsc.org For azo compounds, the electronic spectrum is characterized by two main absorption bands:
n→π* Transition: This is a lower-energy, lower-intensity transition resulting from the excitation of an electron from a non-bonding (n) orbital on a nitrogen atom to an antibonding π* orbital of the N=N double bond. For E-azoalkanes, this band is symmetry-forbidden and thus very weak, typically appearing in the near-UV region (350–400 nm).
π→π* Transition: This is a higher-energy, high-intensity transition involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. It typically appears in the UV region (<300 nm).
TD-DFT calculations can predict the vertical excitation energies (corresponding to λmax) and the oscillator strengths (corresponding to absorption intensity) for these transitions. mdpi.comresearchgate.net The choice of functional, such as CAM-B3LYP, is often important for accurately describing charge-transfer and excited-state properties. digitellinc.com
Table 4: Predicted Electronic Transitions for this compound Note: Values are representative for simple E-azoalkanes.
| Transition | Orbitals Involved | Predicted λmax (nm) | Predicted Oscillator Strength (f) |
|---|---|---|---|
| S₀ → S₁ | n → π* | ~365 | ~0.001 (Very Low) |
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While quantum mechanical methods are excellent for studying static properties and specific reactions, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.govtandfonline.com MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy.
For this compound, MD simulations can provide detailed information about its conformational flexibility in a solvent. The two pentanenitrile chains are not rigid; they can undergo significant rotational motion around the C-C and C-N single bonds. acs.org MD simulations can map these conformational changes over nanoseconds or longer, revealing the preferred conformations and the rates of interconversion between them. nih.govnih.gov
Key insights from MD simulations would include:
The distribution of end-to-end distances of the molecule.
The timescale of torsional rotations within the aliphatic chains.
The solvent structure around the polar nitrile groups and the central azo moiety.
These simulations are crucial for understanding how the molecule's flexibility influences its physical properties, such as viscosity and diffusion, and its behavior as a radical initiator upon decomposition.
Investigation of Solvation Effects on Molecular Structure and Reactivity
These investigations typically employ quantum chemical calculations, such as Density Functional Theory (DFT), combined with a model to approximate the effects of the solvent. mdpi.comnih.gov Common approaches include Self-Consistent Reaction Field (SCRF) methods, where the solvent is treated as a continuous medium with a specific dielectric constant. mdpi.com Popular models within this framework include the Polarizable Continuum Model (PCM). These methods allow for the calculation of molecular properties in various simulated solvent environments, from non-polar (like hexane (B92381) or toluene) to polar aprotic (like dimethylformamide) and polar protic (like ethanol (B145695) or water). indexcopernicus.com
Influence on Molecular Structure
The solvent environment can induce subtle but significant changes in the geometry of this compound. The central azo (-N=N-) group and the terminal nitrile (-C≡N) groups are polar, leading to interactions with solvent molecules.
In non-polar solvents, the molecule's structure is primarily determined by intramolecular forces. However, as solvent polarity increases, intermolecular solute-solvent interactions become more prominent. indexcopernicus.com For azo compounds, increased solvent polarity can affect the planarity of the molecule. mdpi.com Specifically, polar solvents can stabilize charge separation within the molecule, potentially leading to:
Changes in Bond Lengths and Angles: Increased polarity may slightly lengthen the N=N double bond and shorten the adjacent C-N single bonds due to stabilization of resonance structures that impart more single-bond character to the diazenediyl group.
Dipole Moment: The ground-state dipole moment of the molecule is expected to increase in more polar solvents as the solvent field induces a greater separation of charge within the solute molecule.
The following table illustrates the expected changes in key structural and electronic parameters for this compound in different solvents, based on general principles observed for similar azo compounds.
Disclaimer: The following data is illustrative and hypothetical, based on typical results from computational studies of related azo compounds. It is intended to demonstrate the expected trends and the type of data generated from a solvation effects investigation, and does not represent experimentally or computationally verified data for this compound.
Table 1: Hypothetical Solvation Effects on Molecular Properties of this compound
| Solvent | Dielectric Constant (ε) | N=N Bond Length (Å) | C-N Bond Length (Å) | Dipole Moment (Debye) |
| Gas Phase | 1.0 | 1.245 | 1.470 | 3.50 |
| Toluene | 2.4 | 1.247 | 1.468 | 4.15 |
| Tetrahydrofuran (THF) | 7.5 | 1.249 | 1.467 | 4.90 |
| Dimethylformamide (DMF) | 36.7 | 1.252 | 1.465 | 5.80 |
| Water | 78.4 | 1.255 | 1.463 | 6.50 |
Influence on Molecular Reactivity
Solvation has a profound impact on chemical reactivity by altering the energy of the ground state, transition states, and products. For this compound, a key aspect of its reactivity is the thermal decomposition to generate free radicals, a characteristic feature of many aliphatic azo compounds used as polymerization initiators. fujifilm.com
The stability of the ground state and the transition state for the cleavage of the C-N bonds determines the activation energy and, consequently, the rate of decomposition. Computational studies can model this process. It is generally observed that polar solvents can stabilize the polar transition state of C-N bond homolysis more than the relatively less polar ground state. This differential stabilization lowers the activation energy and increases the rate of decomposition.
Furthermore, solvation affects the electronic properties that govern reactivity, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical stability. colab.ws A smaller gap suggests higher reactivity. Polar solvents typically stabilize both orbitals, but the effect may be more pronounced on the LUMO, leading to a reduction in the HOMO-LUMO gap and an increase in the molecule's reactivity. nih.gov
The following table provides a hypothetical representation of how solvent polarity might influence the reactivity parameters of this compound.
Disclaimer: The following data is illustrative and hypothetical, based on typical results from computational studies of related azo compounds. It is intended to demonstrate the expected trends and the type of data generated from a solvation effects investigation, and does not represent experimentally or computationally verified data for this compound.
Table 2: Hypothetical Solvation Effects on Reactivity Parameters of this compound
| Solvent | Dielectric Constant (ε) | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (eV) | Relative Decomposition Rate Constant (krel) |
| Toluene | 2.4 | -7.20 | -1.10 | 6.10 | 1.0 |
| Tetrahydrofuran (THF) | 7.5 | -7.25 | -1.25 | 6.00 | 1.8 |
| Dimethylformamide (DMF) | 36.7 | -7.32 | -1.40 | 5.92 | 4.5 |
| Water | 78.4 | -7.38 | -1.51 | 5.87 | 7.2 |
Despite extensive research, information specifically detailing the applications of the chemical compound This compound in advanced materials science, as outlined in the requested article structure, is not available in the public domain.
General literature extensively covers the principles of polymerization initiation, the synthesis of various polymer architectures, and the development of photo-responsive materials. Methodologies such as conventional free radical polymerization, controlled/living radical polymerization techniques like RAFT and ATRP, and the synthesis of block copolymers, star polymers, and end-functionalized polymers are well-documented for a wide range of initiators and monomers. Similarly, the integration of photo-switchable moieties into polymer systems is a broad field of study.
However, research findings, data tables, and detailed discussions specifically centered on the role and performance of This compound within these specific advanced applications are not present in the available scientific literature. Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content focused solely on this particular compound.
Advanced Materials Science Applications of 5,5 E Diazenediyl Dipentanenitrile
Photo-Responsive and Stimuli-Responsive Materials
Light-Controlled Release of Active Species from Materials
The incorporation of 5,5'-[(E)-Diazenediyl]dipentanenitrile into various material matrices offers a pathway for the development of systems capable of releasing active species upon light stimulation. Unlike aromatic azo compounds (e.g., azobenzene) that undergo reversible trans-cis isomerization, aliphatic azoalkanes like this compound primarily undergo irreversible decomposition when exposed to energy, such as heat or ultraviolet (UV) light. vestachem.comfujifilm.com This decomposition process involves the cleavage of the carbon-nitrogen (C-N) bonds, resulting in the formation of two cyanopentyl radicals and the liberation of dinitrogen (N₂) gas. vestachem.com
This light-induced decomposition can be harnessed as a trigger for the release of encapsulated molecules. When this compound is embedded within the structure of a polymer capsule, vesicle, or hydrogel matrix containing an active species, irradiation with light of an appropriate wavelength can initiate its decomposition. The evolution of nitrogen gas and the generation of reactive radical species can physically disrupt the integrity of the material's structure. This disruption increases the permeability of the matrix or leads to its rupture, thereby releasing the entrapped payload in a spatially and temporally controlled manner. nih.gov
Research into light-responsive systems has demonstrated that this mechanism can be effectively utilized for the controlled delivery of various active molecules. researchgate.netnih.gov The efficiency of release is dependent on several factors, as detailed in the table below.
| Parameter | Description | Impact on Release |
|---|---|---|
| Wavelength & Intensity of Light | The specific wavelength of light must overlap with the absorption spectrum of the azo compound to induce decomposition. Higher intensity can increase the rate of decomposition. | Controls the "on/off" state and the rate of release. |
| Concentration of Azo Compound | The amount of this compound incorporated into the material matrix. | Higher concentrations lead to greater gas evolution and radical generation, potentially causing a more rapid and complete release. |
| Matrix Material Properties | The chemical composition, crosslink density, and mechanical strength of the encapsulating material (e.g., polymer, liposome). | A more rigid or densely crosslinked matrix may require a higher degree of azo decomposition to achieve effective release. |
| Encapsulated Species | The size, chemical nature, and concentration of the active molecule to be released. | Affects diffusion rates out of the matrix once permeability is increased. |
Fabrication of Smart Materials with Tunable Properties through Azo Cleavage
The cleavage of the azo group in this compound can be exploited to create smart materials whose properties can be actively tuned. When this molecule is used as a crosslinker in a polymer network, the azo linkage represents a weak point that can be selectively broken by an external stimulus like heat, light, or mechanical force. researchgate.nethokudai.ac.jpnih.gov This targeted bond scission provides a mechanism for altering the macroscopic properties of the material.
In the context of double-network (DN) hydrogels, researchers have used azoalkane crosslinkers to enhance the generation of mechanoradicals—reactive species created by mechanical force. nih.gov When a DN hydrogel containing an azoalkane crosslinker is stretched, the weaker C-N bonds in the crosslinks are preferentially broken, generating radicals throughout the material. hokudai.ac.jp These newly formed radicals can initiate polymerization of available monomers, forming new polymer chains and crosslinks that strengthen the material or alter its structure. researchgate.net This process allows for the fabrication of materials that can respond and adapt to mechanical stress.
The cleavage of this compound crosslinks can tune a range of material properties:
Mechanical Strength: Cleavage can initially soften a material by reducing its crosslink density. However, the resulting radicals can trigger self-strengthening mechanisms if monomers are present. hokudai.ac.jp
Permeability and Swelling: Breaking crosslinks in a hydrogel increases the mesh size of the network, allowing it to absorb more solvent and become more permeable to other molecules.
Self-Healing: The radicals generated from azo cleavage can form new covalent bonds across a damaged interface, enabling the material to repair itself.
The following table summarizes research findings on how azoalkane crosslinkers affect the properties of double-network hydrogels compared to traditional crosslinkers.
| Property | Traditional Crosslinker (e.g., MBA) | Azoalkane Crosslinker (AAC) | Significance of Change |
|---|---|---|---|
| Mechanoradical Concentration | Baseline (~40-50 µM) | Up to 5 times higher (~220 µM) nih.gov | Dramatically enhances the material's capacity for internal polymerization and repair. |
| Yield Stress | Higher | Lower nih.gov | Indicates the azoalkane bonds break more easily, acting as effective sacrificial bonds. |
| Energy Efficiency of Radical Generation | Lower | Much Higher nih.gov | Less mechanical energy is required to generate radicals, making the material more responsive. |
| Fracture Stress (Post-Stretching) | Moderate | Significantly Increased | Demonstrates in-situ strengthening due to radical-initiated polymerization. researchgate.net |
Precursors for Nitrogen-Containing Polymeric Materials
Synthesis of Polymeric Networks with Azo-Derived Linkages
This compound is a classic example of a symmetrical azo initiator, which serves as a valuable precursor for creating polymeric networks. vestachem.com Its fundamental role is to decompose under thermal or photochemical stimulation to produce two free radicals. fujifilm.com This bifunctional nature is key to the formation of crosslinked polymer networks.
The process begins with the cleavage of the two C-N bonds, which releases a molecule of nitrogen gas and yields two identical 5-cyano-2-pentyl radicals. vestachem.com Each of these radicals can initiate the polymerization of vinyl monomers (e.g., styrene (B11656), acrylates). Because a single initiator molecule produces two growing polymer chains, it can lead to the formation of a network structure through several mechanisms:
Crosslinking by Combination: If two growing polymer chains, each initiated by a radical from the same or different azo molecules, terminate by combination, a crosslink is formed.
Bifunctional Monomer Polymerization: When this compound initiates the copolymerization of monofunctional and difunctional monomers (e.g., ethylene (B1197577) glycol dimethacrylate), it facilitates the creation of a densely crosslinked network.
Azoalkane as a Crosslinker: As discussed previously, molecules containing the azoalkane structure can be synthesized with polymerizable groups (like methacrylates) on each end. These can be directly incorporated as crosslinkers into a polymer backbone during an initial polymerization step, creating a network where the crosslinks themselves are the thermally or photochemically labile azo groups. researchgate.netnih.gov
The resulting polymeric materials inherently contain linkages derived from the initiator fragments. The cyanopentyl groups become the end-groups of the polymer chains, introducing nitrogen into the material's structure.
Formation of Porous Materials through Controlled Nitrogen Evolution
The decomposition of this compound is characterized by the evolution of nitrogen gas (N₂). vestachem.com This property allows it to function as a chemical blowing agent for the fabrication of porous polymeric materials and foams. The process involves uniformly dispersing the azo compound within a polymer matrix while it is in a softened or molten state.
Upon heating the mixture to a temperature that exceeds the decomposition temperature of this compound, the compound breaks down and releases N₂ gas. These gas molecules nucleate and expand, forming bubbles or voids within the viscous polymer. As the polymer is subsequently cooled and solidified, these voids are trapped, resulting in a solid porous or foam structure.
The final characteristics of the porous material, such as cell size, density, and interconnectivity, are highly dependent on the process parameters.
| Process Parameter | Effect on Porous Structure |
|---|---|
| Concentration of Azo Compound | Higher concentrations result in a greater volume of evolved nitrogen gas, typically leading to lower foam density and higher porosity. |
| Decomposition Temperature & Rate | The rate of heating affects the kinetics of gas evolution versus the polymer curing/solidification rate. A rapid decomposition can lead to larger, less uniform pores, while a controlled rate allows for smaller, more homogeneous cell structures. |
| Polymer Matrix Viscosity | A higher viscosity matrix resists bubble expansion, resulting in smaller pores and higher density. Lower viscosity allows for greater expansion and lower density foams. |
| External Pressure | Applying external pressure during foaming can control the extent of bubble expansion, allowing for precise control over the final density of the material. |
Functional Materials Development
Contribution to Surface Modification and Grafting Technologies
This compound and similar aliphatic azo initiators are instrumental in surface modification through "grafting from" polymerization techniques. researchgate.netnih.gov This method involves immobilizing the initiator molecules onto a substrate surface, from which polymer chains are then grown. The result is a dense layer of end-tethered polymer chains, often called a polymer brush, which fundamentally alters the surface properties of the original material.
The process generally involves two key steps:
Initiator Immobilization: The substrate surface (e.g., silica (B1680970), gold, clay, or another polymer) is chemically treated to introduce functional groups that can react with a modified version of the azo initiator. nih.govmdpi.com For instance, a silica surface can be treated to have hydroxyl groups, which can then react with a silane-functionalized azo initiator. This creates a covalent bond, anchoring the initiator to the surface.
Surface-Initiated Polymerization: The initiator-coated substrate is then immersed in a solution of monomers. By applying heat or UV radiation, the surface-bound azo initiators decompose, creating free radicals directly on the surface. nih.gov These radicals initiate the polymerization of the monomers, causing polymer chains to grow directly from the substrate.
This "grafting from" approach allows for the creation of thick, dense polymer layers that are covalently bound to the surface, offering superior stability compared to simple physical adsorption. researchgate.netnih.gov By choosing different monomers, a wide variety of functionalities can be introduced to a surface, including changes in wettability, biocompatibility, adhesion, and chemical resistance.
The table below outlines potential strategies for anchoring azo initiators to various substrates.
| Substrate Material | Surface Functional Group | Required Azo Initiator Modification | Example Linkage Chemistry |
|---|---|---|---|
| Silica, Glass, Metal Oxides | Hydroxyl (-OH) | Alkoxysilane (e.g., -Si(OCH₃)₃) | Silanization |
| Gold | N/A (direct affinity) | Thiol (-SH) or Disulfide (-S-S-) | Thiol-gold self-assembly |
| Cellulose, Paper | Hydroxyl (-OH) | Isocyanate (-NCO) or Carboxylic Acid (-COOH) | Urethane or ester formation |
| Polymers with -COOH groups | Carboxylic Acid (-COOH) | Hydroxyl (-OH) or Amine (-NH₂) | Esterification or amidation |
| Clay (e.g., Montmorillonite) | Negative surface charge | Quaternary Ammonium Cation (-N⁺R₃) | Cationic exchange researchgate.net |
Applications in Composite Materials as Interfacial Modifiers or Bonding Agents
Following a comprehensive review of scientific literature and patent databases, it has been determined that there is currently no publicly available research detailing the specific application of this compound as an interfacial modifier or bonding agent in composite materials. While the broader class of azo compounds is utilized in materials science, for instance as polymerization initiators or as chromophores in dyes, specific research findings, detailed data, or case studies relating to the use of this compound to enhance the interfacial properties between different phases in a composite material could not be located.
The role of an interfacial modifier or bonding agent is to improve the adhesion and stress transfer between the reinforcement phase (e.g., fibers, particles) and the matrix phase (e.g., a polymer) in a composite material. This enhancement is typically achieved by introducing a chemical that can form bonds with or improve the compatibility between these two distinct components.
Although no direct applications for this compound in this context are documented, the theoretical potential of related azo compounds in such applications is an area of scientific interest. However, without specific experimental data for the subject compound, any discussion would be purely speculative and would not meet the required standards of a scientifically rigorous article.
Therefore, this section cannot be populated with the requested detailed research findings or data tables due to the absence of relevant studies in the accessible scientific and technical literature. Further research and development would be necessary to explore and potentially establish the utility of this compound in the field of composite materials.
Emerging Research Directions and Future Perspectives
Design and Synthesis of Novel Azodinitrile Structures with Tunable Properties
The functional core of 5,5'-[(E)-Diazenediyl]dipentanenitrile offers a versatile platform for structural modification to create novel azo initiators with precisely controlled properties. researchgate.net Future research is directed towards synthesizing derivatives where characteristics such as decomposition temperature, radical generation efficiency, and solubility can be fine-tuned for specific applications.
By chemically modifying the basic skeleton of azodinitriles, new compounds with tailored functionalities can be developed. researchgate.net For instance, introducing hydrophilic or hydrophobic moieties can alter the initiator's solubility, making it suitable for either aqueous or organic media. One established strategy involves the multi-step synthesis of water-soluble azo initiators from precursors like 2,2'-azodiisobutyronitrile (AIBN), demonstrating the feasibility of creating surface-active initiators for applications like emulsion polymerization. mdpi.com Similarly, altering the length of the alkyl chain or substituting the nitrile groups in this compound could systematically shift its 10-hour half-life temperature (T½), allowing for polymerization initiation at different temperature windows.
| Structural Modification | Anticipated Change in Property | Potential Application |
|---|---|---|
| Introduction of hydroxyl (-OH) or carboxyl (-COOH) groups | Increased water solubility; altered decomposition kinetics | Aqueous-based polymerization; bioconjugation |
| Replacement of pentanenitrile with longer alkyl chains (e.g., heptanenitrile) | Increased hydrophobicity; lower decomposition temperature | Polymerization in nonpolar solvents; low-temperature curing resins |
| Incorporation of bulky substituents near the azo group | Increased steric hindrance; higher decomposition temperature | High-temperature polymerization processes |
| Attachment of polymeric chains (macroinitiator) | Ability to initiate graft polymerization | Synthesis of block and graft copolymers |
Exploration of New Reaction Pathways and Derivatization Strategies for the Nitrile Moieties
The two nitrile groups in this compound are valuable functional handles for a wide range of chemical transformations, an area ripe for future exploration. The nitrile group is a versatile precursor that can be converted into various other functionalities through reactions such as hydrolysis, reduction, hydration, or cycloaddition. researchgate.net
Future research will likely focus on leveraging these nitrile moieties to synthesize novel materials. For example, their conversion to carboxylic acids would yield a di-acid azo initiator, useful for producing polyesters or polyamides with a thermally cleavable azo linkage in the backbone. Reduction of the nitriles to primary amines would open pathways to polyurethanes and other complex architectures. This derivatization could be performed either before or after polymerization, allowing for the creation of functional polymers with tailored side chains or end groups. This approach offers a route to advanced materials where the azo group can be cleaved post-synthesis to control polymer degradation or release encapsulated agents.
Development of Advanced In Situ Characterization Techniques for Reaction Monitoring
A deeper understanding of the reaction kinetics and mechanisms involving this compound requires advanced monitoring techniques. The development and application of in situ characterization methods that can track dynamic chemical changes in real-time is a critical future direction. These techniques allow researchers to observe the decomposition of the azo compound and the subsequent initiation of polymerization as they happen, providing invaluable data that cannot be obtained from conventional ex situ analysis.
By employing spectroscopic methods such as Fourier-transform infrared (FTIR), Raman, or nuclear magnetic resonance (NMR) spectroscopy directly in the reaction vessel, researchers can monitor the disappearance of the azo group, the evolution of nitrogen gas, and the formation of radical species. This real-time data is crucial for accurately determining kinetic parameters and optimizing reaction conditions to achieve better control over the polymerization process and the final properties of the polymer.
| Technique | Information Gained | Research Application |
|---|---|---|
| In Situ FTIR/Raman Spectroscopy | Real-time monitoring of the azo bond (-N=N-) cleavage and nitrile group (-C≡N) conversion. | Studying decomposition kinetics; monitoring derivatization reactions. |
| In Situ NMR Spectroscopy | Tracking changes in the chemical environment of atoms during reaction; identifying intermediates. | Elucidating reaction mechanisms and identifying side products. |
| Differential Scanning Calorimetry (DSC) | Measuring heat flow associated with azo decomposition. | Determining decomposition temperature and enthalpy. |
| Gas Chromatography (GC) | Quantifying the rate of nitrogen (N₂) gas evolution. | Correlating gas evolution with radical generation efficiency. |
Synergistic Integration of Computational and Experimental Approaches for Predictive Design
The integration of computational modeling with experimental validation presents a powerful strategy for accelerating the design of new azodinitrile compounds. Computational chemistry, particularly methods like Density Functional Theory (DFT), can predict the properties and reactivity of molecules before they are synthesized in the lab. nih.gov
Future work in this area will focus on using DFT calculations to model the thermal decomposition of this compound and its hypothetical derivatives. researchgate.net By calculating parameters such as bond dissociation energies and the energies of transition states, researchers can predict the decomposition rates and radical stabilities of various structures. These in silico predictions can then guide synthetic chemists to focus on the most promising candidates for specific applications, creating an efficient, iterative cycle of design, prediction, synthesis, and testing. This synergistic approach reduces the time and resources spent on trial-and-error experimentation and fosters a deeper fundamental understanding of structure-property relationships.
| Step | Computational Approach (In Silico) | Experimental Approach (In Vitro) |
|---|---|---|
| 1. Design | Propose novel azodinitrile structures with target functionalities. | - |
| 2. Prediction | Use DFT to calculate decomposition energies, bond strengths, and radical stability. | - |
| 3. Synthesis | - | Synthesize the most promising candidates identified by computational screening. |
| 4. Validation | - | Experimentally measure properties (e.g., T½ via DSC) and test performance in polymerization. |
| 5. Refinement | Use experimental results to refine computational models for improved predictive accuracy in the next design cycle. |
Sustainable Synthesis and Green Chemistry Principles in Azodinitrile Production
The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact. Future research on this compound and other azo initiators will undoubtedly focus on developing more sustainable and environmentally friendly production methods. The twelve principles of green chemistry—including waste prevention, atom economy, and the use of safer solvents and renewable feedstocks—provide a framework for this innovation.
Promising research directions include the development of catalytic syntheses that avoid the use of stoichiometric reagents, the replacement of hazardous organic solvents with water or bio-based alternatives, and the design of processes that are more energy-efficient. For example, methods for synthesizing azo compounds using recyclable media like polyethylene (B3416737) glycol or employing polymer-supported reagents to simplify product purification are being explored. rsc.orgrsc.org Another green application involves using azodinitriles as blowing agents to create hollow polymer particles, which avoids the need for templates that are removed with harsh chemicals. nih.gov Applying these principles to the industrial production of azodinitriles can reduce waste, lower costs, and improve safety.
Exploration of New Paradigms in Controlled Radical Polymerization
While azodinitriles like this compound are classic initiators for conventional free-radical polymerization, emerging research is exploring their potential role in Controlled Radical Polymerization (CRP) techniques. fujifilm.com CRP methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, allow for the synthesis of polymers with well-defined architectures, molecular weights, and low dispersity. sigmaaldrich.comresearchgate.net
Although not direct mediators of control, conventional azo initiators are essential components in some CRP systems. In RAFT polymerization, a continuous source of radicals is needed to initiate and maintain the polymerization equilibrium, a role that can be filled by this compound. azom.comflinders.edu.au Future research could focus on optimizing the choice and concentration of the azo initiator to gain finer control over the polymerization process, minimizing termination reactions and improving the livingness of the system. A more novel paradigm involves designing "inimer" (initiator-monomer) or "transmer" (transfer agent-monomer) molecules based on an azodinitrile core. azom.com Such molecules could enable the synthesis of complex polymer architectures like hyperbranched polymers through self-condensing vinyl polymerization, expanding the utility of azodinitriles far beyond their traditional role.
Q & A
Q. Advanced: How does the choice of catalyst influence reaction efficiency and stereochemical outcomes in its synthesis?
Answer (Basic):
The compound is synthesized via Pd-catalyzed cross-electrophile coupling (XEC) and C–H alkylation. A representative method involves reacting aryl halides with alkyl nitriles under palladium catalysis. For example, describes a protocol using a Pd catalyst, ligands (e.g., bidentate phosphines), and a mediator generated via C(sp³)–H activation. Key steps include:
- Reaction setup : Use of petroleum ether:ethyl acetate (8:1) for purification via preparative thin-layer chromatography (TLC).
- Yield : 72% isolated as a colorless oil.
- Critical parameters : Strict control of reaction temperature (80–100°C) and exclusion of moisture to prevent side reactions .
Answer (Advanced):
The Pd catalyst’s electronic and steric properties dictate regioselectivity. For instance, bulky ligands (e.g., Xantphos) suppress β-hydride elimination, favoring coupling over reduction byproducts. The mediator’s role in C(sp³)–H activation () enables alkylation at otherwise inert positions. Mechanistic studies using deuterium labeling or kinetic isotope effects (KIEs) can elucidate the turnover-limiting step .
Basic: How is this compound characterized structurally?
Q. Advanced: What challenges arise in resolving overlapping NMR signals for nitrile-containing analogs?
Answer (Basic):
Structural characterization employs:
- ¹H/¹³C NMR : reports δ 7.05–6.99 (m, aromatic H), δ 3.40 (t, J = 5.9 Hz, CH₂ adjacent to nitrile), and δ 2.65 (t, J = 7.2 Hz, nitrile-terminated CH₂).
- HRMS : A molecular ion peak at m/z 303.1928 (M + Na⁺) confirms the molecular formula.
| NMR Data (CDCl₃) | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H (aromatic) | 7.05–6.99 | Multiplet | Aromatic protons |
| ¹H (CH₂–CN) | 2.65 | Triplet | –CH₂–C≡N |
| ¹³C (C≡N) | 123.9 | – | Nitrile carbon |
Answer (Advanced):
Overlapping signals in nitrile-containing compounds arise from similar electronic environments. Strategies include:
- Variable-temperature NMR : To decouple dynamic effects (e.g., rotational barriers in the azo group).
- COSY/HSQC : To correlate adjacent protons and resolve ambiguous assignments.
- Dilution studies : To assess aggregation-induced shifts .
Basic: What purification techniques are optimal for isolating this compound?
Q. Advanced: How do air-sensitive intermediates impact purification protocol design?
Answer (Basic):
Preparative TLC with petroleum ether:ethyl acetate (8:1) is effective (). Column chromatography using silica gel (60–120 mesh) with gradient elution (hexane to ethyl acetate) achieves >95% purity.
Answer (Advanced):
Air-sensitive intermediates (e.g., Pd⁰ species or radical mediators) require inert-atmosphere techniques:
- Schlenk-line purification : To prevent oxidation during solvent removal.
- Glovebox-compatible TLC plates : For handling moisture-sensitive compounds.
Basic: How does solvent polarity affect the compound’s reactivity in cross-coupling reactions?
Q. Advanced: What computational methods predict solvent effects on transition-state geometries?
Answer (Basic):
Polar aprotic solvents (e.g., DMF, DMSO) stabilize charged intermediates, accelerating oxidative addition steps. Nonpolar solvents (e.g., toluene) favor reductive elimination.
Answer (Advanced):
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model solvent effects via:
- Continuum solvation models (e.g., SMD): To compute solvation-free energies.
- Explicit solvent molecules : To simulate hydrogen-bonding interactions at the Pd center.
Basic: How should researchers address contradictions in reported spectroscopic data for this compound?
Q. Advanced: What multi-technique approaches validate ambiguous structural assignments?
Answer (Basic):
Compare data across solvents (e.g., CDCl₃ vs. DMSO-d₆) and validate with HRMS. For example, ’s ¹³C NMR δ 123.9 ppm aligns with nitrile carbons in analogous compounds ().
Answer (Advanced):
Combine:
- X-ray crystallography : To resolve stereochemical ambiguities.
- IR spectroscopy : Confirm nitrile stretching (~2250 cm⁻¹) and azo N=N (~1450 cm⁻¹).
- EPR : Detect paramagnetic intermediates in radical-mediated pathways .
Basic: What are the potential applications of this compound in materials science?
Q. Advanced: How does the azo group’s photoresponsive behavior enable smart material design?
Answer (Basic):
The azo (–N=N–) group enables use in:
- Photoresponsive polymers : For light-controlled phase transitions.
- Metal-organic frameworks (MOFs) : As a linker for gas adsorption ().
Answer (Advanced):
Upon UV irradiation, the E→Z isomerization of the azo group induces macroscopic structural changes. Applications include:
- Drug delivery systems : Light-triggered release mechanisms.
- Optoelectronic devices : Modulating conductivity via isomer-dependent π-conjugation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
